molecular formula C17H12FNO4 B2765399 MEthyl -2-(1,3-dioxoisoindol-2-yl)-2-(4-fluorophenyl)acetate CAS No. 2288708-45-0

MEthyl -2-(1,3-dioxoisoindol-2-yl)-2-(4-fluorophenyl)acetate

Cat. No.: B2765399
CAS No.: 2288708-45-0
M. Wt: 313.284
InChI Key: AMTFAEHERIQIJV-UHFFFAOYSA-N
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Description

Methyl -2-(1,3-dioxoisoindol-2-yl)-2-(4-fluorophenyl)acetate (CAS: 2288708-45-0) is a synthetic organic compound characterized by a methyl ester backbone substituted with a 4-fluorophenyl group and a 1,3-dioxoisoindol-2-yl moiety. Its molecular structure combines aromatic fluorination with a heterocyclic isoindole-dione system, making it a candidate for pharmaceutical intermediates or materials science applications. The compound is commercially available with a purity of 96% .

These features distinguish it from simpler esters and analogs with alternative substituents.

Properties

IUPAC Name

methyl 2-(1,3-dioxoisoindol-2-yl)-2-(4-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO4/c1-23-17(22)14(10-6-8-11(18)9-7-10)19-15(20)12-4-2-3-5-13(12)16(19)21/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTFAEHERIQIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)F)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MEthyl -2-(1,3-dioxoisoindol-2-yl)-2-(4-fluorophenyl)acetate typically involves the reaction of phthalic anhydride with an amine to form the phthalimide intermediate. This intermediate is then reacted with a fluorophenyl acetic acid derivative under esterification conditions to yield the final product. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

MEthyl -2-(1,3-dioxoisoindol-2-yl)-2-(4-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various halogenated or nitrated derivatives.

Scientific Research Applications

MEthyl -2-(1,3-dioxoisoindol-2-yl)-2-(4-fluorophenyl)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of MEthyl -2-(1,3-dioxoisoindol-2-yl)-2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and specificity for certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues in the Dioxoisoindolyl Ester Family

Compounds sharing the 1,3-dioxoisoindol-2-yl group exhibit variations in ester substituents and additional functional groups. Key examples include:

Compound Name Substituents/Modifications Purity CAS Number Source
Methyl -2-(1,3-dioxoisoindol-2-yl)-2-(4-fluorophenyl)acetate 4-fluorophenyl, methyl ester 96% 2288708-45-0
Methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate 3-hydroxypropanoate 96% 39739-07-6
Methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoate Chiral methylpentanoate (S-configuration) 96% 132785-19-4
tert-Butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate tert-butyl ester, amide linkages N/A 7521-93-9

Key Observations :

  • Hydroxypropanoate Derivative (HC-4045): The 3-hydroxy group introduces polarity, likely enhancing solubility in polar solvents compared to the fluorophenyl-containing target compound. This modification may also increase susceptibility to oxidative degradation .
  • Chiral Methylpentanoate (YC-0518): The stereocenter and branched alkyl chain could influence pharmacokinetic properties, such as metabolic stability, compared to the planar fluorophenyl group in the target compound .
  • The amide linkages enable hydrogen-bonding interactions, which are absent in the target compound .

Fluorophenyl-Containing Esters

The 4-fluorophenyl group is a critical pharmacophore in many bioactive molecules. Analogues with this group but differing in core structures include:

Compound Name Core Structure CAS Number Key Features Source
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate Ethyl ester with dimethoxy substituents 1193392-97-0 Enhanced electron-donating effects from methoxy groups
2-(4-Fluorophenyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]acetamide Acetamide with thiazole and furan rings 851213-32-6 Heterocyclic diversity for target-specific interactions

Key Observations :

  • Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate : The dimethoxy groups adjacent to fluorine create a sterically hindered and electron-rich aromatic system, contrasting with the unsubstituted fluorophenyl ring in the target compound. This may reduce electrophilic reactivity but improve π-π stacking interactions .

Research Findings and Implications

Physicochemical Properties

  • Solubility : The fluorophenyl group in the target compound likely reduces water solubility compared to hydroxy- or amide-containing analogs (e.g., HC-4045, 851213-32-6) but improves lipid membrane permeability.
  • Stability : Methyl esters generally exhibit lower hydrolytic stability than tert-butyl esters (e.g., 7521-93-9) but higher reactivity in nucleophilic environments .

Biological Activity

Methyl -2-(1,3-dioxoisoindol-2-yl)-2-(4-fluorophenyl)acetate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a dioxoisoindole moiety and a fluorophenyl group. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
A54915.0Cell cycle arrest at G2/M phase
HeLa10.0Inhibition of tubulin polymerization

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Research indicates that it can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Anti-inflammatory Activity Data

CytokineConcentration (ng/mL)% Inhibition
TNF-α5060%
IL-62555%
IL-1β3050%

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. A study conducted on neuronal cell cultures exposed to oxidative stress demonstrated that the compound reduced cell death and oxidative damage.

Case Study: Neuroprotection in Oxidative Stress Models

In a controlled experimental setup, neuronal cells were treated with varying concentrations of the compound prior to exposure to hydrogen peroxide (H₂O₂). The results indicated a dose-dependent protective effect against oxidative stress.

Table 3: Neuroprotective Activity Data

Concentration (µM)Cell Viability (%)
585
1090
2095

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Cytokine Modulation : It modulates the expression of various cytokines involved in inflammatory responses.
  • Oxidative Stress Reduction : By scavenging free radicals, it protects neuronal cells from oxidative damage.

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